8-Methoxy-1,7-naphthyridin-6-amine
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Overview
Description
8-Methoxy-1,7-naphthyridin-6-amine is a heterocyclic compound with the molecular formula C9H9N3O. It is a derivative of naphthyridine, characterized by the presence of a methoxy group at the 8th position and an amine group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,7-naphthyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with methoxy-substituted aldehydes in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of various substituted naphthyridine derivatives depending on the reagents used.
Scientific Research Applications
8-Methoxy-1,7-naphthyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,7-naphthyridin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial or anticancer activities. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,8-Naphthyridine: Similar core structure but with substitutions at different positions.
2,7-Naphthyridine: Another isomer with distinct properties and applications.
Uniqueness: 8-Methoxy-1,7-naphthyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-methoxy-1,7-naphthyridin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-8-6(3-2-4-11-8)5-7(10)12-9/h2-5H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHCBQNHIKDKKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=N1)N)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405430 |
Source
|
Record name | 8-methoxy-1,7-naphthyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55716-28-4 |
Source
|
Record name | 8-methoxy-1,7-naphthyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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